"Propanal, 2-methyl-2-(methylthio)-" chemical properties
"Propanal, 2-methyl-2-(methylthio)-" chemical properties
An In-depth Technical Guide to the Chemical Properties of Propanal, 2-methyl-2-(methylthio)-
This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and reactivity of Propanal, 2-methyl-2-(methylthio)-. The information is intended for researchers, scientists, and professionals in drug development and synthetic chemistry.
Chemical Identity and Physical Properties
Propanal, 2-methyl-2-(methylthio)-, also known as 2-methyl-2-(methylsulfanyl)propanal, is an organosulfur compound with the molecular formula C5H10OS.[1][2] It is classified as a thioether and an aldehyde.[1] This compound is significant in synthetic and flavor chemistry.[1]
Table 1: Chemical Identifiers
| Identifier | Value |
|---|---|
| IUPAC Name | 2-methyl-2-(methylsulfanyl)propanal[2] |
| CAS Number | 16042-21-0[1] |
| Molecular Formula | C5H10OS[1][2] |
| Molecular Weight | 118.2 g/mol [1][2] |
| Canonical SMILES | CC(C)(C=O)SC[1] |
| InChI Key | DIPLXSBTYRDLGV-UHFFFAOYSA-N[1] |
Table 2: Physical and Chemical Properties
| Property | Value |
|---|---|
| Appearance | Colorless liquid[1] |
| Boiling Point | Approximately 130 °C[1] |
| Solubility | Soluble in organic solvents; limited solubility in water[1] |
Synthesis Protocols
The synthesis of Propanal, 2-methyl-2-(methylthio)- can be achieved through various methods. A common approach involves the reaction of an isobutyraldehyde derivative with a sulfur-containing nucleophile.
Experimental Protocol: Synthesis from Isobutyraldehyde
This protocol describes a two-step synthesis starting from isobutyraldehyde. The first step involves the chlorination of isobutyraldehyde to form 2-chloro-2-methylpropanal, which then reacts with sodium methyl mercaptide.
Step 1: Chlorination of Isobutyraldehyde
-
Dissolve isobutyraldehyde in a suitable organic solvent (e.g., hydrocarbons, alcohols, amides).
-
Maintain the temperature of the solution between 0–50 °C (preferably 25–35 °C).
-
Bubble chlorine gas through the solution to initiate the chlorination reaction, yielding 2-chloro-2-methylpropanal.[3]
Step 2: Methylthiolation
-
Prepare an aqueous solution of sodium methyl mercaptide.
-
Add the 2-chloro-2-methylpropanal from Step 1 to the sodium methyl mercaptide solution.[3]
-
Stir the reaction mixture to allow for the nucleophilic substitution reaction to proceed, forming 2-methyl-2-(methylthio)propanal.[3]
The diagram below illustrates the synthesis workflow.
Chemical Reactivity
Propanal, 2-methyl-2-(methylthio)- exhibits reactivity characteristic of aldehydes.
-
Oxidation-Reduction : The aldehyde group can be oxidized to a carboxylic acid or reduced to a primary alcohol using appropriate reagents, such as sodium borohydride for reduction.[1]
-
Aldol Condensation : Under acidic or basic conditions, it can participate in aldol condensation reactions, which allows for the formation of more complex carbon skeletons.[1]
The following diagram outlines the primary reaction pathways.
Analytical Methods
High-performance liquid chromatography (HPLC) is a suitable method for the analysis of Propanal, 2-methyl-2-(methylthio)-.
Experimental Protocol: Reverse-Phase HPLC Analysis
This method can be used for purity assessment and preparative separation.[4]
-
Column : Newcrom R1 HPLC column.[4]
-
Mobile Phase : A mixture of acetonitrile (MeCN), water, and phosphoric acid.[4]
-
Mass Spectrometry (MS) Compatibility : For MS-compatible applications, phosphoric acid should be replaced with formic acid.[4]
-
UPLC Applications : For faster UPLC applications, columns with smaller 3 µm particles are available.[4]
This liquid chromatography method is scalable and can be adapted for the isolation of impurities in preparative separations and is also suitable for pharmacokinetic studies.[4]
Biological and Industrial Relevance
Propanal, 2-methyl-2-(methylthio)- has applications in several fields:
-
Flavor Chemistry : It is utilized as a flavoring agent in food products.[1]
-
Synthetic Intermediate : It serves as a building block in the synthesis of pharmaceuticals and agrochemicals.[1] For instance, its oxime derivative, 2-methyl-2-(methylthio)propionaldehyde oxime, is an important intermediate in the synthesis of the carbamate insecticide aldicarb.[5]
-
Biochemical Research : The compound is used in studies investigating the biochemical pathways of sulfur-containing compounds.[1] It can interact with enzymes like dehydrogenases and be metabolized through oxidation or reduction, potentially influencing metabolic pathways.[1]
Safety and Handling
While specific safety data for Propanal, 2-methyl-2-(methylthio)- is limited, related compounds such as 3-(methylthio)propanal are classified as combustible liquids and can be harmful if swallowed or inhaled, and toxic in contact with skin.[6][7] They can cause skin irritation, serious eye damage, and may cause an allergic skin reaction.[6][7]
Recommended Handling Precautions:
-
Use only in a well-ventilated area or under a chemical fume hood.[8]
-
Wear appropriate personal protective equipment (PPE), including protective gloves, eye protection, and face protection.[6]
-
Keep away from heat, sparks, open flames, and hot surfaces.[6][8]
-
Store in a well-ventilated, cool, and locked-up place.[8]
-
Avoid release to the environment.[6]
-
Wash skin thoroughly after handling.[6]
References
- 1. Buy Propanal, 2-methyl-2-(methylthio)- (EVT-1195382) | 16042-21-0 [evitachem.com]
- 2. Substance Registry Services | US EPA [cdxapps.epa.gov]
- 3. CN1323785A - Isobutyraldehyde process of synthesizing 2-methyl-2-methylthio propionaldoxime - Google Patents [patents.google.com]
- 4. Propanal, 2-methyl-2-(methylthio)- | SIELC Technologies [sielc.com]
- 5. chembk.com [chembk.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. WERCS Studio - Application Error [assets.thermofisher.com]
- 8. fishersci.com [fishersci.com]
